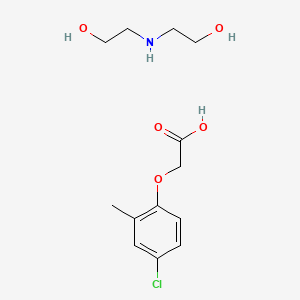
MCPA-diolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCPA-diolamine involves the reaction of MCPA with diethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{MCPA} + \text{Diethanolamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to maximize yield and purity. The final product is then purified and formulated for agricultural use.
Chemical Reactions Analysis
Types of Reactions
MCPA-diolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
MCPA-diolamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of aryloxyalkanoic acid herbicides.
Medicine: Explored for its potential genotoxic and reproductive effects.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
MCPA-diolamine acts as a selective, systemic herbicide with translocation properties. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the target weeds . The molecular targets include auxin receptors and pathways involved in cell division and elongation.
Comparison with Similar Compounds
Similar Compounds
MCPA: The parent compound of MCPA-diolamine, used for similar herbicidal purposes.
MCPA-butotyl: Another derivative of MCPA with different solubility and application properties.
MCPA-ethyl: A variant used in different formulations for specific crops.
Uniqueness
This compound is unique due to its specific formulation with diethanolamine, which enhances its solubility and effectiveness as a herbicide. This makes it particularly suitable for certain agricultural applications where other derivatives may not be as effective .
Properties
CAS No. |
20405-19-0 |
|---|---|
Molecular Formula |
C13H20ClNO5 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H9ClO3.C4H11NO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;6-3-1-5-2-4-7/h2-4H,5H2,1H3,(H,11,12);5-7H,1-4H2 |
InChI Key |
XQAVWNJMMDWIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




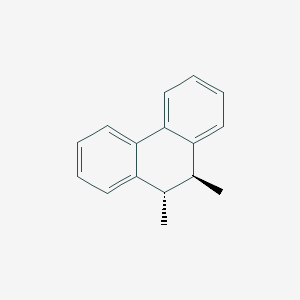
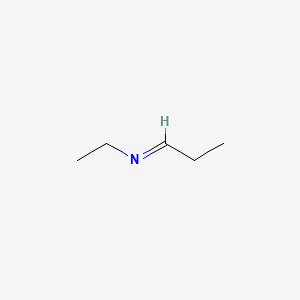
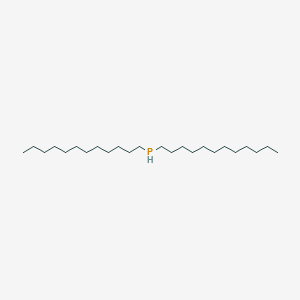

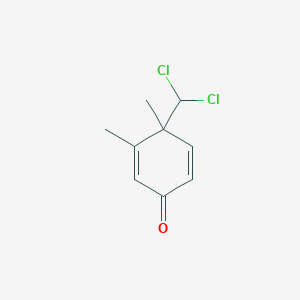
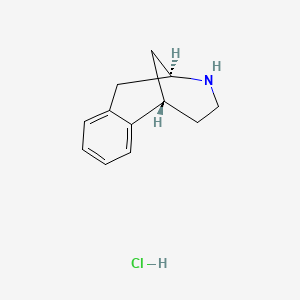
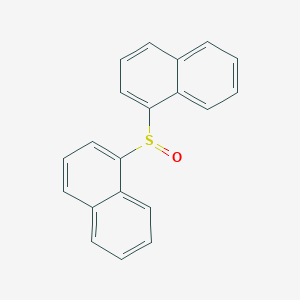
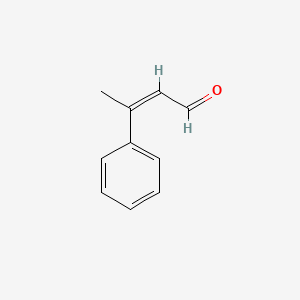
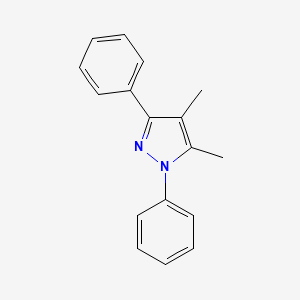
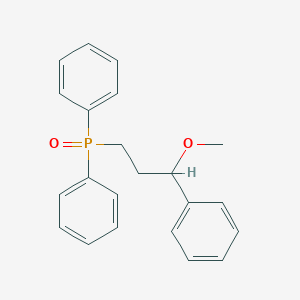
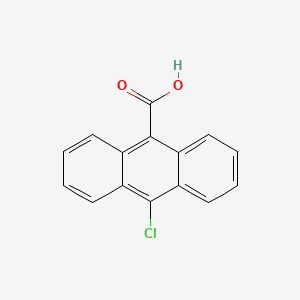
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
